molecular formula C15H23BrClNO B1442719 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220028-79-4

4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1442719
CAS No.: 1220028-79-4
M. Wt: 348.7 g/mol
InChI Key: ZEPXZVRGOYWWKS-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a useful research compound. Its molecular formula is C15H23BrClNO and its molecular weight is 348.7 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound with significant potential in pharmacological applications due to its unique structural features. This compound, characterized by a brominated phenyl ring, an ethyl group, and a piperidine moiety, has been the subject of various studies aimed at understanding its biological activity and therapeutic potential.

Chemical Structure

The molecular formula of this compound is C₁₅H₂₃BrClNO. The presence of the bromine atom and the ether functional group contributes to its chemical properties, influencing its interactions with biological systems.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Receptor Binding : It may interact with specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its pharmacological effects.
  • Serotonin Reuptake Inhibition : Similar compounds have shown selective reuptake inhibition of serotonin, indicating potential antidepressant properties .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects, suggesting that this compound could have applications in treating infections .

The mechanism by which this compound exerts its effects likely involves binding to neurotransmitter receptors, particularly those associated with serotonin pathways. Its structural features enable it to modulate receptor activity effectively, which may lead to therapeutic benefits in various conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
4-Ethoxy-2-methylphenyl 2-(4-piperidinyl)ethyl etherSimilar piperidine and ether structureEthoxy group instead of bromo
N-(4-Bromophenyl)-N-(piperidin-1-yl)ethanamineContains a piperidine but lacks an ether bondDirect amine structure
4-Chloro-2-methylphenyl 2-(4-piperidinyl)ethyl etherChlorine instead of brominePotentially different biological activity

These comparisons highlight how the brominated structure of this compound may influence its biological activity differently than its analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound. For instance:

  • Receptor Activity Studies : Research indicates that compounds similar to this compound exhibit varying agonist potencies at serotonin receptors (5-HT2AR). The presence of specific substituents significantly affects their binding affinity and efficacy .
  • In Vitro Studies : In vitro assays have demonstrated that certain derivatives show promising results in inhibiting bacterial growth, suggesting that modifications to the piperidine or phenolic moieties can enhance antimicrobial activity .
  • Structure–Activity Relationship (SAR) : Ongoing investigations into the SAR of related compounds reveal that variations in substituents can lead to significant changes in biological activity, emphasizing the importance of chemical structure in drug design .

Scientific Research Applications

Medicinal Chemistry

Preliminary studies indicate that 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride may exhibit various biological activities, including:

  • Antidepressant Effects : Due to its structural similarity to known antidepressants, it may interact with neurotransmitter systems.
  • Analgesic Properties : Investigations into pain relief mechanisms are ongoing, given its potential to modulate pain pathways.

Biological Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Initial findings suggest:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing mood and pain perception.
  • Enzyme Inhibition : It could inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of mood-regulating chemicals.

Case Studies and Research Findings

While comprehensive clinical data is still lacking, several studies have explored related compounds or derivatives:

  • Study on Piperidine Derivatives : Research indicates that piperidine-containing compounds often exhibit significant biological activity, suggesting that modifications on the piperidine ring may enhance efficacy.
  • Brominated Compounds in Pharmacology : A review of organobromine compounds highlights their diverse applications in drug development, particularly in targeting neurological disorders .

Properties

IUPAC Name

4-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPXZVRGOYWWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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